molecular formula C9H5F3OS B8628893 5-Trifluoromethoxy-benzo[b]thiophene

5-Trifluoromethoxy-benzo[b]thiophene

Cat. No.: B8628893
M. Wt: 218.20 g/mol
InChI Key: NCLMVJMIBHEDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethoxy-benzo[b]thiophene is a useful research compound. Its molecular formula is C9H5F3OS and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5F3OS

Molecular Weight

218.20 g/mol

IUPAC Name

5-(trifluoromethoxy)-1-benzothiophene

InChI

InChI=1S/C9H5F3OS/c10-9(11,12)13-7-1-2-8-6(5-7)3-4-14-8/h1-5H

InChI Key

NCLMVJMIBHEDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid (2.00 g, 7.63 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mL, 32 mmol) in DMA (12 mL) was heated via microwave irradiation at 200° C. for 1 h. The reaction was cooled to rt, diluted with HCl (1 N aq., 15 mL) and extracted with EtOAc (15 mL). The organic layer was washed with water (10 mL), dried (Na2SO4) and concentrated. The residue was taken up in Et2O (25 mL) and washed with water (25 mL). The aqueous layer was extracted with Et2O (10 mL×2). The combined Et2O layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (518 mg, 31%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
31%

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